甲氧丙氨酸

描述

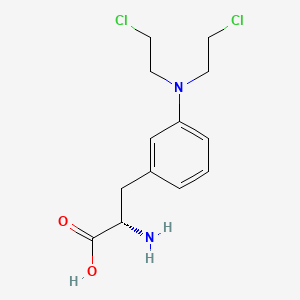

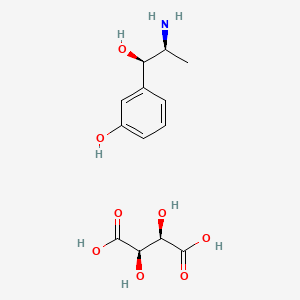

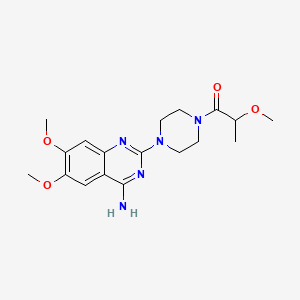

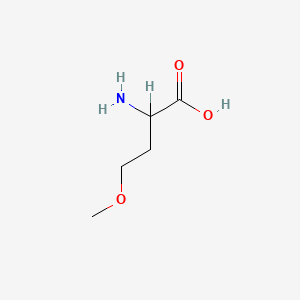

Methoxine is the oxa-analog of methionine.

科学研究应用

微生物适应与生物技术

甲氧丙氨酸: 已被确定为甲基营养菌适应高甲醇浓度时的副产物 。这种适应性对于开发能够从可再生原料生产化学品和燃料的微生物菌株至关重要。甲氧丙氨酸在这一过程中的产生表明其在理解微生物对甲醇毒性的抵抗力方面的潜在作用,这可能导致生物技术应用方面的进步。

神经保护研究

研究表明,甲氧丙氨酸的母体化合物L-蛋氨酸具有神经保护作用 。虽然甲氧丙氨酸本身尚未直接与这些应用相关联,但其与L-蛋氨酸的结构相似性表明其在研究帕金森病等神经退行性疾病方面的潜力,在这些疾病中氧化应激和线粒体功能障碍起着作用。

生物医学应用

由于与L-蛋氨酸的相似性,甲氧丙氨酸在生物医学应用中可能具有潜力。 L-蛋氨酸在代谢、免疫和抗氧化酶活化中的作用意味着可以探索甲氧丙氨酸在类似领域中的功效 。

氨基酸的工业生产

可以研究甲氧丙氨酸在氨基酸工业生产中的作用。 关于大肠杆菌的研究表明,操纵涉及高丝氨酸衍生物的代谢途径可以提高L-蛋氨酸的产量 。甲氧丙氨酸作为一种高丝氨酸衍生物,可用于优化这些生物合成途径。

诊断剂和抗菌研究

2-氨基-4-甲氧基丁酸: (2AMBA),一种与甲氧丙氨酸相关的化合物,已被确定为具有抗菌特性的诊断剂 。其构象特性使其成为开发新的抗菌剂和诊断工具的进一步研究的候选者。

放射性标记肽偶联物

甲氧丙氨酸已被认为是放射性标记肽偶联物中对氧化敏感的蛋氨酸的替代品,这些偶联物用于医学成像和药物开发 。其在氧化条件下的稳定性使其成为该领域研究的宝贵化合物。

作用机制

Target of Action

Methoxine, also known as 2-amino-4-methoxybutanoic acid, Homoserine, O-methyl-, or Methoxinine, primarily targets the α1-adrenergic receptors . These receptors play a crucial role in the regulation of blood pressure and heart rate .

Mode of Action

Methoxine acts as a pure alpha-1 adrenergic receptor agonist . It increases the force of the heart’s pumping action and constricts peripheral blood vessels, leading to an increase in both systolic and diastolic blood pressure .

Pharmacokinetics

It is known that methoxine has alow protein binding .

Result of Action

The primary result of Methoxine’s action is the increase in blood pressure . This makes Methoxine useful in the treatment and management of hypotension, particularly in situations such as spinal anesthesia, hemorrhage, reactions to medications, surgical complications, and shock associated with brain damage due to trauma or tumor .

生化分析

Biochemical Properties

Methoxine plays a crucial role in biochemical reactions, particularly in the context of methanol toxicity. It is synthesized by the enzymatic action of O-acetyl homoserine sulfhydrylase, which uses methanol as a substrate at elevated concentrations . This reaction produces methoxine, a toxic homolog of methionine, which can be incorporated into polypeptides during translation . Methoxine interacts with various enzymes and proteins, including chaperones and proteases, which are upregulated in response to methoxine-induced stress . These interactions highlight the compound’s impact on protein synthesis and cellular stress responses.

Cellular Effects

Methoxine has significant effects on various types of cells and cellular processes. It influences cell function by inducing stress responses, particularly in cells exposed to high methanol concentrations . The presence of methoxine in cells leads to the upregulation of genes coding for chaperones and proteases, suggesting that cells must cope with aberrant proteins formed during methoxine exposure . Additionally, methoxine affects cell signaling pathways and gene expression, as evidenced by the increased expression of ribosomal proteins and enzymes related to energy production from methanol . These changes indicate that methoxine has a profound impact on cellular metabolism and stress response mechanisms.

Molecular Mechanism

The molecular mechanism of methoxine involves its incorporation into polypeptides during translation, leading to the production of aberrant proteins . This process is facilitated by the enzyme O-acetyl homoserine sulfhydrylase, which catalyzes the formation of methoxine from methanol . The presence of methoxine in polypeptides disrupts normal protein function, triggering cellular stress responses and upregulation of chaperones and proteases . Additionally, methoxine’s impact on gene expression and enzyme activity further elucidates its role in cellular stress and metabolic regulation.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of methoxine change over time, particularly in response to methanol exposure. Studies have shown that cells adapted to high methanol concentrations exhibit increased biomass production and upregulation of stress response genes . Over time, these cells develop tolerance to methoxine, as evidenced by the isolation of strains capable of stable growth with high methanol concentrations . This adaptation process highlights the dynamic nature of methoxine’s effects on cellular function and stress response mechanisms.

Dosage Effects in Animal Models

The effects of methoxine vary with different dosages in animal models. High doses of methoxine can lead to toxic effects, including the production of aberrant proteins and cellular stress responses

Metabolic Pathways

Methoxine is involved in metabolic pathways related to methionine and homoserine metabolism. The enzyme O-acetyl homoserine sulfhydrylase catalyzes the formation of methoxine from methanol, highlighting its role in methanol detoxification and stress response . Additionally, methoxine’s incorporation into polypeptides suggests its involvement in protein synthesis and metabolic regulation.

Transport and Distribution

Methoxine’s transport and distribution within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s localization and accumulation are affected by its incorporation into polypeptides and the upregulation of stress response proteins . These interactions highlight the complex nature of methoxine’s transport and distribution within biological systems.

Subcellular Localization

Methoxine’s subcellular localization is primarily within the cytosol, where it is incorporated into polypeptides during translation . The presence of methoxine in the cytosol triggers cellular stress responses and upregulation of chaperones and proteases . Additionally, methoxine’s impact on gene expression and enzyme activity suggests its involvement in various subcellular processes related to stress response and metabolic regulation.

属性

IUPAC Name |

2-amino-4-methoxybutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO3/c1-9-3-2-4(6)5(7)8/h4H,2-3,6H2,1H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFHRMMHGGBCRIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

7757-91-7 (calcium[2:1] salt) | |

| Record name | Methoxine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004385915 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID40884068 | |

| Record name | Homoserine, O-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40884068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4385-91-5 | |

| Record name | O-Methylhomoserine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4385-91-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methoxine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004385915 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methoxine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9325 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Homoserine, O-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Homoserine, O-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40884068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-4-methoxybutyric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.270 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does methoxinine exert its biological effects?

A1: Methoxinine primarily acts as a metabolic antagonist of methionine. [] It competes with methionine for incorporation into proteins during translation, leading to the production of altered proteins with potentially impaired function. [, , , ] This disruption of protein synthesis can affect various cellular processes and contribute to its observed biological effects. []

Q2: Can you elaborate on the impact of methoxinine on influenza virus growth?

A2: Research suggests that methoxinine specifically inhibits a particular phase of influenza virus development within chorioallantoic membrane. [, ] This inhibition occurs after the initiation of infection but before the emergence of infectious viral particles. [] This finding suggests that methoxinine interferes with a biochemical process essential for viral replication. [] Further research indicated that methoxinine acts during a specific stage of viral development termed "Reaction A", which precedes and is necessary for another stage called "Reaction B", ultimately affecting viral multiplication. []

Q3: How does methionine reverse the effects of methoxinine?

A3: Methionine can reverse the inhibitory effects of methoxinine by outcompeting it for binding sites on enzymes and during protein synthesis. [, ] This competition restores normal methionine metabolism and protein synthesis, thereby mitigating the effects of methoxinine. []

Q4: What is the molecular formula and weight of methoxinine?

A4: The molecular formula of methoxinine is C5H11NO3. Its molecular weight is 133.15 g/mol.

Q5: Is there any spectroscopic data available for methoxinine?

A5: While the provided abstracts don't delve into specific spectroscopic data, techniques like nuclear magnetic resonance (NMR) and mass spectrometry (MS) can be employed to elucidate its structural features.

Q6: How do structural modifications of methoxinine influence its biological activity?

A6: Replacing methionine with methoxinine in specific positions within the C-terminal octapeptide of cholecystokinin-pancreozymin significantly impacts its gallbladder-contraction activity. [] For instance, replacing methionine in position 3 with methoxinine resulted in a highly active analogue, while replacement in position 6 drastically reduced activity. [] This highlights the importance of specific structural features for biological activity.

Q7: What are the potential applications of methoxinine?

A7: Methoxinine has been investigated for its potential as a tool in various research areas:

- Investigating Methionine Metabolism: Its ability to antagonize methionine makes it useful for studying methionine-dependent processes in various biological systems. [, ]

- Antiviral Research: The observed inhibitory effects of methoxinine on influenza virus replication warrant further investigation into its potential as an antiviral agent. [, , , ]

- Wool Growth Regulation: The impact of methoxinine on wool fiber characteristics suggests potential applications in regulating wool growth in sheep. []

- Peptide and Protein Studies: Methoxinine can be incorporated into peptides as a stable substitute for oxidation-sensitive methionine, facilitating research on peptide structure and function. [, ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。